Cas no 88301-98-8 (2-Methyl-6-(trifluoromethyl)aniline)

2-Methyl-6-(trifluoromethyl)aniline structure
88301-98-8 structure
Nome del prodotto:2-Methyl-6-(trifluoromethyl)aniline
Numero CAS:88301-98-8
MF:C8H8F3N
MW:175.151032447815
MDL:MFCD03701069
CID:720310
PubChem ID:13318233

2-Methyl-6-(trifluoromethyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-6-(trifluoromethyl)aniline
    • 3,4-DIHYDRO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZINE-7-SULPHONAMIDE-1,1-DIOXIDE
    • Benzenamine,2-methyl-6-(trifluoromethyl)-
    • C8H8F3N
    • 2-Methyl-6-trifluoromethylaniline
    • 2-Amino-3-methylbenzotrifluoride
    • 2-Methyl-6-trifluoromethyl-phenylamine
    • Benzenamine, 2-methyl-6-(trifluoromethyl)-
    • PubChem19940
    • KSC495M0R
    • 2-trifluoromethyl-6-methylaniline
    • LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • 2-Amino-3-(trifluoromethyl)toluene
    • PC6989
    • RW1282
    • FCH922564
    • CL8405
    • 2-methyl-6-(trifluoromethyl)-aniline
    • 2-Methyl-6-(trifluoromethyl)benzenamine (ACI)
    • 2-Methyl-6-trifluoromethylphenylamine
    • SCHEMBL77056
    • MFCD03701069
    • DTXSID50536642
    • DB-006192
    • EN300-800013
    • 88301-98-8
    • AKOS006346299
    • CS-W006252
    • DS-12970
    • J-510017
    • MDL: MFCD03701069
    • Inchi: 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
    • Chiave InChI: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(N)=C(C)C=CC=1)(F)F

Proprietà calcolate

  • Massa esatta: 175.06088375g/mol
  • Massa monoisotopica: 175.06088375g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 26

Proprietà sperimentali

  • Densità: 1.238
  • Punto di ebollizione: 198.8°C at 760 mmHg
  • Punto di infiammabilità: 81.588°C
  • Indice di rifrazione: 1.481

2-Methyl-6-(trifluoromethyl)aniline Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Keep in dark place,Sealed in dry,Store in freezer, under -20°C

2-Methyl-6-(trifluoromethyl)aniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0936-1G
2-methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
1g
¥ 303.00 2023-04-13
abcr
AB256500-10 g
2-Methyl-6-(trifluoromethyl)aniline, 97%; .
88301-98-8 97%
10g
€249.50 2023-04-27
abcr
AB256500-10g
2-Methyl-6-(trifluoromethyl)aniline, 97%; .
88301-98-8 97%
10g
€249.50 2025-02-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89340-250mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8
250mg
¥146.0 2021-09-08
eNovation Chemicals LLC
D505446-1g
2-Methyl-6-trifluoroMethylaniline
88301-98-8 97%
1g
$150 2024-05-24
Chemenu
CM255536-10g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95+%
10g
$262 2022-05-27
Ambeed
A178122-25g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
25g
$575.0 2025-02-26
TRC
M332095-500mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8
500mg
$87.00 2023-05-17
TRC
M332095-100mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8
100mg
$64.00 2023-05-17
Chemenu
CM255536-25g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95+%
25g
$608 2021-06-16

2-Methyl-6-(trifluoromethyl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Riferimento
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Metodo di produzione 4

Condizioni di reazione
Riferimento
O-Methylanilines from o-aminobenzyl sulfoxides
, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Substituted 2-(alkylsulfonylalkyl)nitrobenzenes
, Belgium, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Nitric acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Disodium sulfide ,  Sulfur ,  Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
3.1 Reagents: Nitric acid Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt molybdenum oxide (CoMoO4) Solvents: Argon
Riferimento
Catalytic hydrodesulfurization of o-aminobenzyl sulfides
Tremont, S. J.; et al, Journal of Catalysis, 1986, 97(1), 252-60

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Riferimento
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Riferimento
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

2-Methyl-6-(trifluoromethyl)aniline Raw materials

2-Methyl-6-(trifluoromethyl)aniline Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88301-98-8)2-Methyl-6-(trifluoromethyl)aniline
A11619
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):249.0/623.0